2-Methoxyethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-beta-alaninate
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Overview
Description
2-Methoxyethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-beta-alaninate is a complex organic compound with the molecular formula C21H23BrN6O9 and a molecular weight of 583.35 g/mol . This compound is characterized by its azo group, which is a functional group consisting of a nitrogen-nitrogen double bond, and its dinitrophenyl and bromo substituents, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 2-Methoxyethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-beta-alaninate involves several steps. One common method includes the diazotization of 2,4-dinitro-6-bromoaniline followed by coupling with 2-methoxy-5-acetylamino-N-[β-(β′-methoxyethoxycarbonyl)ethyl]aniline . The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .
Chemical Reactions Analysis
2-Methoxyethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like hydroxide ions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxyethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-beta-alaninate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s unique structure allows it to be used in studies involving enzyme interactions and protein labeling.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-beta-alaninate involves its interaction with molecular targets such as enzymes and proteins. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The compound’s structure allows it to bind to specific sites on enzymes, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Similar compounds to 2-Methoxyethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-beta-alaninate include:
2-Methoxyethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-ethyl-beta-alaninate: This compound has an additional ethyl group, which can affect its reactivity and interactions.
Ethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-(2-hydroxyethyl)-beta-alaninate: The presence of a hydroxyethyl group introduces additional hydrogen bonding capabilities.
These similar compounds highlight the versatility of the core structure and its potential for modification to achieve desired chemical and biological properties.
Properties
CAS No. |
6522-67-4 |
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Molecular Formula |
C21H23BrN6O9 |
Molecular Weight |
583.3 g/mol |
IUPAC Name |
2-methoxyethyl 3-[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyanilino]propanoate |
InChI |
InChI=1S/C21H23BrN6O9/c1-12(29)24-15-10-17(23-5-4-20(30)37-7-6-35-2)19(36-3)11-16(15)25-26-21-14(22)8-13(27(31)32)9-18(21)28(33)34/h8-11,23H,4-7H2,1-3H3,(H,24,29) |
InChI Key |
ASPNMPVSOMVHRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)NCCC(=O)OCCOC |
Origin of Product |
United States |
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